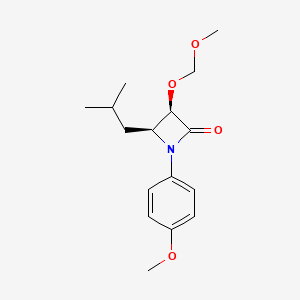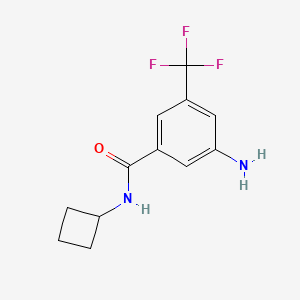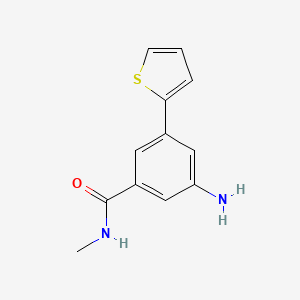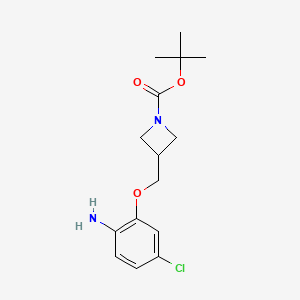
(3R,4S)-4-isobutyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-4-isobutyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-isobutyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. This step is crucial for establishing the four-membered ring structure.
Introduction of Functional Groups: The isobutyl and methoxymethoxy groups are introduced through subsequent functionalization reactions. These steps may involve nucleophilic substitution or addition reactions, often under controlled conditions to ensure the correct stereochemistry.
Final Functionalization: The methoxyphenyl group is typically introduced in the final steps, often through a coupling reaction such as Suzuki or Heck coupling, which allows for the precise attachment of the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, which offer better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
化学反応の分析
Types of Reactions
(3R,4S)-4-isobutyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the azetidinone ring to other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups on the aromatic ring or the azetidinone ring. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, often under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides such as bromine or chlorine, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
科学的研究の応用
Chemistry
In chemistry, (3R,4S)-4-isobutyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a starting point for the development of enzyme inhibitors. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their antibacterial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for modifications that can tailor the material properties for specific applications.
作用機序
The mechanism of action of (3R,4S)-4-isobutyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidinone ring can form hydrogen bonds or covalent bonds with active site residues.
類似化合物との比較
Similar Compounds
(3R,4S)-4-isobutyl-3-(methoxymethoxy)-1-phenylazetidin-2-one: Similar structure but lacks the methoxy group on the phenyl ring.
(3R,4S)-4-isobutyl-3-(methoxymethoxy)-1-(4-hydroxyphenyl)azetidin-2-one: Similar structure but has a hydroxy group instead of a methoxy group on the phenyl ring.
(3R,4S)-4-isobutyl-3-(methoxymethoxy)-1-(4-chlorophenyl)azetidin-2-one: Similar structure but has a chlorine atom on the phenyl ring.
Uniqueness
The presence of the methoxy group on the phenyl ring in (3R,4S)-4-isobutyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one can influence its electronic properties and reactivity, making it unique compared to its analogs. This functional group can enhance its solubility in organic solvents and potentially improve its binding affinity to biological targets.
特性
IUPAC Name |
(3R,4S)-3-(methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11(2)9-14-15(21-10-19-3)16(18)17(14)12-5-7-13(20-4)8-6-12/h5-8,11,14-15H,9-10H2,1-4H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNAJUYJYMZUBH-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C(=O)N1C2=CC=C(C=C2)OC)OCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1[C@H](C(=O)N1C2=CC=C(C=C2)OC)OCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Bromo-2-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8123949.png)





![2,2-Difluoro-5-vinyl-benzo[1,3]dioxole](/img/structure/B8124000.png)





![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide](/img/structure/B8124045.png)
